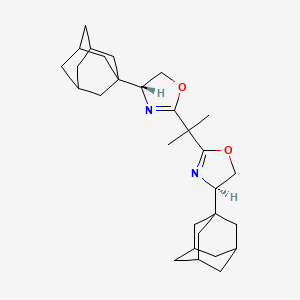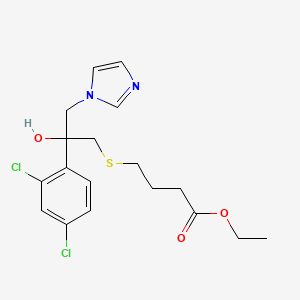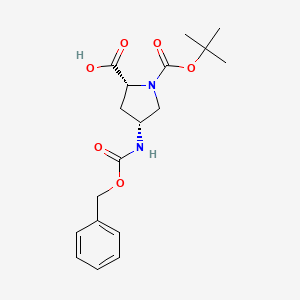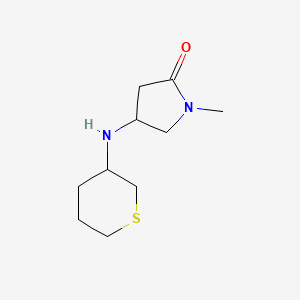
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a tetrahydrothiopyran group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Coupling with Pyrrolidinone: The final step involves coupling the tetrahydrothiopyran derivative with a pyrrolidinone derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-3 position of the tetrahydrothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: The compound can be used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Biological Studies: Derivatives of this compound have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1, making them potential candidates for the treatment of diseases such as Alzheimer’s.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with similar structural features.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone core but different substituents.
Uniqueness
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is unique due to the presence of both a tetrahydrothiopyran ring and a pyrrolidinone core, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18N2OS |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-methyl-4-(thian-3-ylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-12-6-9(5-10(12)13)11-8-3-2-4-14-7-8/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
OGICMRJDWGKCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC1=O)NC2CCCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


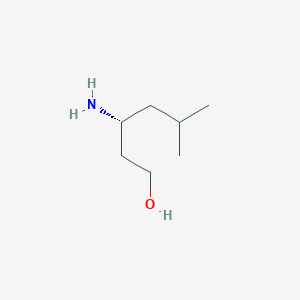
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)

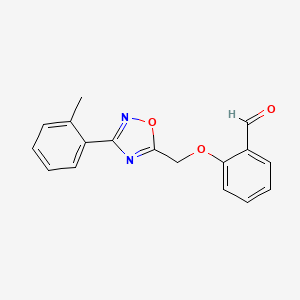


![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
